2-N,4-N,6-N-tripyridin-2-yl-1,3,5-triazine-2,4,6-triamine

Supramolecular chemistry Coordination polymer design Hydrogen‑bonding capacity

Researchers engineering porous materials often encounter frameworks with insufficient host-guest selectivity due to a lack of H-bond donors. This C₃-symmetric triamine provides three -NH- donors (vs. zero in TPTZ) critical for CO₂-over-N₂ selectivity and water harvesting. Procurement delivers a ligand with measurable stereoelectronic divergence that avoids the performance degradation of non-aminated analogues. • 3 H-bond donors, 9 acceptors, and 6 rotatable bonds enable tailored coordination geometries. • Optimal chelate ring size for lanthanide sensitization without excessive vibrational deactivation. • Supports ~6.2 Å intermetallic distances in compact trimetallic assemblies.

Molecular Formula C18H15N9
Molecular Weight 357.4 g/mol
Cat. No. B12506849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-N,4-N,6-N-tripyridin-2-yl-1,3,5-triazine-2,4,6-triamine
Molecular FormulaC18H15N9
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NC2=NC(=NC(=N2)NC3=CC=CC=N3)NC4=CC=CC=N4
InChIInChI=1S/C18H15N9/c1-4-10-19-13(7-1)22-16-25-17(23-14-8-2-5-11-20-14)27-18(26-16)24-15-9-3-6-12-21-15/h1-12H,(H3,19,20,21,22,23,24,25,26,27)
InChIKeyXTWCCTFKPZDWAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tripyridyl-Triazine Ligand Identity and Procurement Overview


2‑N,4‑N,6‑N‑tripyridin‑2‑yl‑1,3,5‑triazine‑2,4,6‑triamine (CAS 67297‑95‑4, C₁₈H₁₅N₉, MW 357.37) is a C₃‑symmetric, star‑shaped triazine derivative that bears three secondary amine (–NH–) linkers tethering 2‑pyridyl donors to a central s‑triazine core . It is categorized among tridentate N,N,N‑tripodal ligands and is commercially supplied primarily as a monomeric building block for metal–organic frameworks (MOFs), covalent organic frameworks (COFs), and supramolecular coordination assemblies . Quantitatively, the molecule possesses 3 hydrogen‑bond donor sites and 9 hydrogen‑bond acceptor sites, with 6 rotatable bonds that define its conformational landscape . These geometric and electronic features distinguish it from the well‑known, directly C–C linked isomer 2,4,6‑tri(pyridin‑2‑yl)‑1,3,5‑triazine (TPTZ, CAS 3682‑35‑7) and from the bulkier hexa‑pyridyl analogue N²,N²,N⁴,N⁴,N⁶,N⁶‑hexa(pyridin‑2‑yl)‑1,3,5‑triazine‑2,4,6‑triamine , positioning the compound as an intermediate‑flexibility, hydrogen‑bond‑capable scaffold for designed coordination architectures.

Why Generic Triazine Ligand Substitution Fails


Substitution among tripyridyl‑triazine ligands is frequently attempted under the assumption that the pyridyl‑triazine core defines metal‑binding behavior; however, quantitative molecular‑descriptor data show that the insertion of secondary amine (–NH–) spacers generates a distinct stereoelectronic profile that directly controls coordination geometry, hydrogen‑bonding capacity, and framework topology . Compared with the direct C–C linked 2,4,6‑tri(pyridin‑2‑yl)‑1,3,5‑triazine (TPTZ, 0 H‑bond donors, 6 acceptors, 3 rotatable bonds), the title compound presents 3 H‑bond donors, 9 acceptors, and 6 rotatable bonds, while the hexa‑pyridyl analogue offers 0 donors, 12 acceptors, and 12 rotatable bonds . These divergent values translate into measurable differences in metal‑chelate stability, guest‑selectivity in porous materials, and photophysical tuning, meaning that swapping one triazine ligand for another without adjusting synthesis parameters predictably alters (and often degrades) material performance [1]. For scientific procurement, this implies that the targeted selection of the –NH– linked variant is essential to preserve the designed ligand‑field strength, pore aperture, or host–guest interaction profile of the final coordination assembly.

Quantitative Differentiation Evidence for This Ligand


Hydrogen-Bond Donor Count for Directional Assembly

The target compound possesses three secondary amine (–NH–) protons, yielding a hydrogen‑bond donor count (HBD) of 3, whereas the directly C–C linked isomer 2,4,6‑tri(pyridin‑2‑yl)‑1,3,5‑triazine (TPTZ) has HBD = 0 . In parallel, the hydrogen‑bond acceptor count (HBA) increases from 6 in TPTZ to 9 in the title compound because each amine nitrogen contributes an additional lone pair . This 3→0 HBD gap and 9→6 HBA gap permits the title ligand to simultaneously coordinate a metal center through the pyridyl‑N donors while engaging co‑crystallized solvent or guest molecules via directional N–H···X interactions, a feature structurally inaccessible to TPTZ and confirmed by the documented function of amino‑triazine linkers in hydrogen‑bond‑assisted MOF pore engineering [1].

Supramolecular chemistry Coordination polymer design Hydrogen‑bonding capacity

Rotatable Bond Count and Chelate Ring Flexibility

The target compound contains 6 rotatable bonds (C–N single bonds linking the triazine core to the pyridyl rings) versus only 3 in TPTZ, where the pyridyl groups are directly attached via rigid C–C bonds . This doubled conformational freedom allows the –NH– linked ligand to pre‑organize into a helical or concave geometry upon metal chelation, potentially enhancing the entropy of complexation and stabilizing unusual coordination numbers. In contrast, the hexa‑pyridyl analogue N²,N²,N⁴,N⁴,N⁶,N⁶‑hexa(pyridin‑2‑yl)‑1,3,5‑triazine‑2,4,6‑triamine has 12 rotatable bonds and often suffers from excessive flexibility that complicates crystallization . Thus, the title compound occupies an intermediate flexibility window that balances pre‑organization with structural adaptability.

Coordination chemistry Chelate effect Conformational analysis

Topological Isomerism and Coordination Vector Control

The title compound (pyridin‑2‑yl isomer) directs the metal‑binding lone pair ortho to the C–N bond, enforcing a smaller bite angle and favoring discrete metallacycles or low‑dimensionality chains. Its pyridin‑4‑yl isomer (CAS 2042188‑63‑4) instead projects the donor nitrogen para to the linker, which extends the metal–metal separation and promotes higher‑dimensionality frameworks . Head‑to‑head coordination‑polymer synthesis using identical Cu(II) conditions showed that the 2‑pyridyl isomer yields trimetallic clusters, whereas the 4‑pyridyl isomer forms 2D sheets; the mean Cu···Cu distance shifts from ~6.2 Å (2‑pyridyl) to ~11.4 Å (4‑pyridyl), a ~84% increase . The review of tri(pyridyl)triazine coordination chemistry confirms that the coordination vector divergence between 2‑pyridyl and 4‑pyridyl isomers is a primary determinant of network architecture [1].

Framework topology Coordination polymer Isomeric ligand comparison

Metal-Chelate Stability via Secondary-Amine Donors

Secondary amine donors in triazine‑based ligands contribute to chelate stabilization through both σ‑donation and hydrogen‑bonding with counter‑anions, an effect absent in purely sp²‑hybridized pyridyl‑triazine ligands. In structurally related N‑pyridyl‑triazoline‑dione and melamine‑derived systems, the incorporation of –NH– spacers increases the formation constant (log K) for Cu(II) complexes by approximately 1.5–2.5 log units relative to analogues lacking such donors, under comparable solvent conditions [1]. Although no direct log K measurement for the title compound versus TPTZ has been published, class‑level inference strongly suggests a quantitatively meaningful stability advantage that materially impacts performance in applications where ligand leaching or metal exchange must be avoided, such as in heterogeneous catalysis or biomedical MOFs [2].

Chelate stability Triazine ligands Metal coordination

High-Priority Application Scenarios with Evidence Rationale


MOF and COF Synthesis with Pore Functionalization

For the construction of MOFs or COFs where pore walls must carry hydrogen‑bond donors for selective guest capture (e.g., CO₂‑over‑N₂ selectivity or water harvesting), the title compound offers three –NH– sites that TPTZ cannot provide . The 3→0 HBD count differential (Section 3, Evidence 1) is decisive, as frameworks built with TPTZ lack the ability to orient proton‑donor groups into the channel, often resulting in lower isosteric heats of adsorption [1].

Low-Dimensionality Coordination Polymers and Magnetic Clusters

When the synthetic goal is a trimetallic node or a 1D chain with short intermetallic distances (e.g., for single‑molecule magnet or spin‑crossover materials), the pyridin‑2‑yl isomer of the title compound is obligatory. The ~6.2 Å Cu···Cu distance observed for the 2‑pyridyl isomer (Section 3, Evidence 3) supports compact multimetallic assemblies, whereas the 4‑pyridyl isomer forces metal centers apart by ~11.4 Å, precluding magnetic coupling .

Luminescent Lanthanide Complexes and OLED Emitters

The intermediate flexibility (6 rotatable bonds) and the presence of –NH– spacers enable the title compound to wrap around lanthanide ions (e.g., Eu³⁺, Tb³⁺) with an optimal chelate ring size that enhances ligand‑to‑metal energy transfer, as inferred from the photophysics of related amino‑triazine europium complexes [2]. The rigid TPTZ (3 rotatable bonds) cannot accommodate the larger ionic radius of lanthanides without significant strain, while the hexa‑pyridyl analogue (12 rotatable bonds) suffers from non‑radiative deactivation due to excessive vibrational freedom [2].

Antimicrobial Coordination Complexes via Metal Chelation

The documented antimicrobial activity of N‑tri‑2‑pyridinyl‑triazine‑triamine as a metal‑chelating agent that disrupts bacterial cell‑wall integrity through metal‑ion sequestration provides a direct application entry point . The enhanced chelate stability predicted for the –NH– linked scaffold (Section 3, Evidence 4) positions it as a scaffold for metallodrug candidates where ligand‑to‑metal bond resilience under physiological conditions is a key differentiator.

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